2-Mercapto-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Mercapto-6-(trifluoromethyl)nicotinamide is a heterocyclic compound with the molecular formula C₇H₅F₃N₂OS and a molecular weight of 222.19 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF₃) and a mercapto group (-SH) attached to a nicotinamide ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-(trifluoromethyl)nicotinamide typically involves the introduction of the trifluoromethyl group and the mercapto group onto a nicotinamide scaffold. One common method involves the reaction of 6-chloronicotinamide with trifluoromethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-).
Reduction: The nitro group on the nicotinamide ring can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
2-Mercapto-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The mercapto group can form covalent bonds with thiol groups on proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptonicotinamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(Trifluoromethyl)nicotinamide:
2-Mercapto-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a nicotinamide ring.
Uniqueness
2-Mercapto-6-(trifluoromethyl)nicotinamide is unique due to the combination of the trifluoromethyl and mercapto groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALCGBJBAMFNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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